(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H23NO3S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
One-Pot Synthesis of Pyrrole Derivatives : An efficient one-pot synthetic procedure for pyrrole derivatives, utilizing acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base, has been developed. This method proves economical for synthesizing pyrrole derivatives with good yields (R. Kaur & Kapil Kumar, 2018).
Tert-Butyl (Phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) Nitrone Equivalents : The preparation and use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines have been described. These compounds serve as building blocks in organic synthesis, highlighting their chemical versatility (Xavier Guinchard, Yannick Vallée, & Jean-Noël Denis, 2005).
Photochemically Induced Radical Alkenylation : The direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions has been achieved. This method allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner, offering a pathway for carbon skeleton extension in natural product and pharmaceutical synthesis (Yuuki Amaoka et al., 2014).
Biological Activities
Synthesis and Biological Activities of N-Phenylpyrazolyl Aryl Methanones : A series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized. Some compounds exhibited favorable herbicidal and insecticidal activities, providing a foundation for further biological activity studies (Baolei Wang et al., 2015).
Organotin(IV) Complexes with Antimicrobial Activities : New organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related compounds have been synthesized and characterized. These complexes exhibited significant antibacterial activities, highlighting their potential as drugs (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-19(2,3)25(22,23)16-10-11-20(13-16)18(21)15-8-6-14(7-9-15)17-5-4-12-24-17/h4-9,12,16H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCQRMIJEJJVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.